2-Oxazoleacetic acid 2-Oxazoleacetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18160998
InChI: InChI=1S/C5H5NO3/c7-5(8)3-4-6-1-2-9-4/h1-2H,3H2,(H,7,8)
SMILES:
Molecular Formula: C5H5NO3
Molecular Weight: 127.10 g/mol

2-Oxazoleacetic acid

CAS No.:

Cat. No.: VC18160998

Molecular Formula: C5H5NO3

Molecular Weight: 127.10 g/mol

* For research use only. Not for human or veterinary use.

2-Oxazoleacetic acid -

Specification

Molecular Formula C5H5NO3
Molecular Weight 127.10 g/mol
IUPAC Name 2-(1,3-oxazol-2-yl)acetic acid
Standard InChI InChI=1S/C5H5NO3/c7-5(8)3-4-6-1-2-9-4/h1-2H,3H2,(H,7,8)
Standard InChI Key XUVVPUSARWFTRS-UHFFFAOYSA-N
Canonical SMILES C1=COC(=N1)CC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Oxazoleacetic acid (IUPAC name: 2-(1,3-oxazol-2-yl)acetic acid) consists of a five-membered oxazole ring substituted at the 2-position with an acetic acid group. The oxazole ring contains one oxygen and one nitrogen atom, creating a π-electron-deficient system that influences its reactivity. The molecular formula is C₅H₅NO₃, with a molecular weight of 143.10 g/mol.

Key Structural Attributes:

  • Oxazole Ring: Aromatic heterocycle with resonance stabilization.

  • Acetic Acid Moiety: Provides acidity (pKa ≈ 4.5) and hydrogen-bonding capacity.

  • Tautomerism: The oxazole ring can exhibit prototropic tautomerism, though the 2-substituted acetic acid group stabilizes the canonical form.

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis of 2-oxazoleacetic acid typically involves cyclization strategies or functionalization of preformed oxazole derivatives:

Route 1: Cyclization of β-Keto Amides

A β-keto amide precursor undergoes cyclodehydration in the presence of phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to form the oxazole ring. Subsequent hydrolysis of protective groups yields the acetic acid moiety.

Example Reaction:

CH₃C(O)CH₂CONHRPOCl₃Oxazole intermediateHydrolysis2-Oxazoleacetic acid\text{CH₃C(O)CH₂CONHR} \xrightarrow{\text{POCl₃}} \text{Oxazole intermediate} \xrightarrow{\text{Hydrolysis}} \text{2-Oxazoleacetic acid}

Route 2: Functionalization of Oxazole

Direct carboxylation of 2-methyloxazole via oxidation or carbonylation introduces the acetic acid group. For instance, ozonolysis of 2-vinyloxazole followed by oxidative workup can yield the target compound.

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability:

  • Continuous Flow Reactors: Enhance yield (≥85%) and reduce side products by optimizing residence time and temperature.

  • Catalytic Systems: Heterogeneous catalysts (e.g., zeolites) improve selectivity during cyclization steps.

Physicochemical Properties

Thermal and Solubility Characteristics

PropertyValue
Melting Point185–190°C (decomposes)
Solubility in Water12.5 g/L (25°C)
LogP (Octanol-Water)0.78
pKa (Carboxylic Acid)4.3

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 45 g/L) but limited solubility in nonpolar solvents.

Spectral Data

  • ¹H NMR (D₂O, 400 MHz): δ 8.12 (s, 1H, oxazole-H), 3.68 (s, 2H, CH₂), 12.1 (br, 1H, COOH) .

  • IR (KBr): 1715 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (oxazole ring vibrations) .

Chemical Reactivity

Electrophilic Substitution

The oxazole ring undergoes electrophilic substitution at the 4- and 5-positions due to resonance-directed electron density. Nitration and halogenation reactions proceed under mild conditions:

2-Oxazoleacetic acidHNO₃/H₂SO₄4-Nitro-2-oxazoleacetic acid\text{2-Oxazoleacetic acid} \xrightarrow{\text{HNO₃/H₂SO₄}} \text{4-Nitro-2-oxazoleacetic acid}

Functionalization of the Acetic Acid Group

  • Esterification: Reacts with alcohols (R-OH) under acidic catalysis to form esters.

  • Amidation: Couples with amines (R-NH₂) via carbodiimide-mediated activation.

Biological Activity and Applications

Agricultural Uses

As a precursor to herbicides, 2-oxazoleacetic acid derivatives disrupt plant auxin signaling, effectively controlling broadleaf weeds.

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